molecular formula C29H22N2O6 B4978536 3,3'-methylenebis[6-(benzoylamino)benzoic acid]

3,3'-methylenebis[6-(benzoylamino)benzoic acid]

Cat. No. B4978536
M. Wt: 494.5 g/mol
InChI Key: NFPOMEJEFHTCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-methylenebis[6-(benzoylamino)benzoic acid], also known as MBB, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a symmetric molecule that contains two benzene rings connected by a methylene bridge, with two carboxylic acid groups and two amide groups attached to the benzene rings. MBB has been studied extensively for its potential applications in various fields, including medicine, materials science, and environmental science.

Mechanism of Action

The mechanism of action of 3,3'-methylenebis[6-(benzoylamino)benzoic acid] is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cancer cells. 3,3'-methylenebis[6-(benzoylamino)benzoic acid] has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, and to downregulate the expression of various oncogenes (genes that promote cancer growth). 3,3'-methylenebis[6-(benzoylamino)benzoic acid] has also been shown to activate the p53 pathway, which is a tumor suppressor pathway that induces apoptosis in cancer cells.
Biochemical and physiological effects:
3,3'-methylenebis[6-(benzoylamino)benzoic acid] has been shown to have various biochemical and physiological effects, depending on the dose and duration of exposure. In vitro studies have shown that 3,3'-methylenebis[6-(benzoylamino)benzoic acid] can induce apoptosis in cancer cells, inhibit cell proliferation, and modulate the expression of various genes and proteins involved in cancer growth and metastasis. In vivo studies have shown that 3,3'-methylenebis[6-(benzoylamino)benzoic acid] can inhibit tumor growth and metastasis in animal models of cancer. However, the toxicity and pharmacokinetics of 3,3'-methylenebis[6-(benzoylamino)benzoic acid] in humans are not well understood, and further studies are needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

3,3'-methylenebis[6-(benzoylamino)benzoic acid] has several advantages for use in lab experiments. It is a relatively stable and easy-to-handle compound, with a high melting point and solubility in common organic solvents. It can be easily synthesized and purified, and its structure can be easily characterized by various spectroscopic techniques. However, 3,3'-methylenebis[6-(benzoylamino)benzoic acid] also has some limitations for use in lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Its solubility and stability can also be affected by various factors, such as pH, temperature, and the presence of other chemicals.

Future Directions

There are several future directions for research on 3,3'-methylenebis[6-(benzoylamino)benzoic acid]. One direction is to further investigate its potential anti-cancer properties and its mechanism of action. This could involve studying its effects on different types of cancer cells, as well as its interactions with other drugs and signaling pathways. Another direction is to explore its potential use in drug delivery systems, such as nanoparticles and liposomes. This could involve optimizing its stability, solubility, and targeting properties, as well as testing its efficacy in animal models. Finally, there is a need for further studies on the safety and toxicity of 3,3'-methylenebis[6-(benzoylamino)benzoic acid] in humans, in order to determine its potential as a therapeutic agent.

Synthesis Methods

3,3'-methylenebis[6-(benzoylamino)benzoic acid] can be synthesized by a variety of methods, but the most commonly used one is the reaction between 3,3'-diaminobenzidine and terephthalic acid in the presence of a dehydrating agent such as thionyl chloride. This reaction produces 3,3'-methylenebis[6-(benzoylamino)benzoic acid] as a white solid, which can be purified by recrystallization or column chromatography.

Scientific Research Applications

3,3'-methylenebis[6-(benzoylamino)benzoic acid] has been used in various scientific research fields, including medicine, materials science, and environmental science. In medicine, 3,3'-methylenebis[6-(benzoylamino)benzoic acid] has been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. 3,3'-methylenebis[6-(benzoylamino)benzoic acid] has also been studied for its potential use in drug delivery systems, due to its ability to form stable complexes with drugs and to target specific cells or tissues.
In materials science, 3,3'-methylenebis[6-(benzoylamino)benzoic acid] has been used as a building block for the synthesis of various functional materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, catalysis, and sensing.
In environmental science, 3,3'-methylenebis[6-(benzoylamino)benzoic acid] has been used as a model compound for studying the fate and transport of organic pollutants in the environment. It has been shown to adsorb onto various surfaces, such as soils and sediments, and to undergo biodegradation under certain conditions.

properties

IUPAC Name

2-benzamido-5-[(4-benzamido-3-carboxyphenyl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O6/c32-26(20-7-3-1-4-8-20)30-24-13-11-18(16-22(24)28(34)35)15-19-12-14-25(23(17-19)29(36)37)31-27(33)21-9-5-2-6-10-21/h1-14,16-17H,15H2,(H,30,32)(H,31,33)(H,34,35)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPOMEJEFHTCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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